3-(2-Aminoethyl)pyridine

Catalog No.
S711709
CAS No.
20173-24-4
M.F
C7H10N2
M. Wt
122.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Aminoethyl)pyridine

CAS Number

20173-24-4

Product Name

3-(2-Aminoethyl)pyridine

IUPAC Name

2-pyridin-3-ylethanamine

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4,8H2

InChI Key

NAHHNSMHYCLMON-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CCN

Canonical SMILES

C1=CC(=CN=C1)CCN

The exact mass of the compound 3-(2-Aminoethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(2-Aminoethyl)pyridine (CAS 20173-24-4) is a bifunctional building block comprising a pyridine ring substituted with a primary aminoethyl group at the meta (3-) position. As a clear, slightly water-soluble liquid with a predicted primary amine pKa of 9.29, it serves as a critical precursor in pharmaceutical synthesis and coordination chemistry. Its dual-nitrogen structure allows it to function both as an exobidentate ligand in metal-organic frameworks and as a pharmacophore scaffold for histamine receptor ligands . Procurement decisions typically hinge on its specific meta-substitution pattern, which dictates its spatial geometry, hydrogen-bonding capacity, and inability to form mononuclear chelates—properties that fundamentally distinguish it from its ortho- and para-substituted analogs .

Research Fit

3-Position scaffold for α4β2 nAChR ligand design with distinct binding topology
Bifunctional amine/pyridine donor set for heteronuclear coordination polymer assembly
Versatile intermediate for N-heterocyclic carbene precursors and serotonergic analog synthesis

Substituting 3-(2-Aminoethyl)pyridine with its closest analog, 2-(2-aminoethyl)pyridine, results in systemic failure for both coordination chemistry and specific medicinal chemistry workflows. In metal complexation, the 2-isomer acts as a bidentate chelator, wrapping around a single metal center to form a stable 6-membered ring, which halts polymer chain growth. Conversely, the meta-geometry of the 3-isomer physically prevents chelation, forcing the molecule to act as a bridging ligand that propagates multi-dimensional metal-organic frameworks (MOFs) [1]. Furthermore, in drug discovery, replacing the 3-isomer with the 2-isomer alters the nitrogen-to-nitrogen spatial distance from approximately 5.0 Å to 4.2 Å, shifting the receptor binding profile and pharmacophore mapping[2]. Therefore, exact isomer specification is mandatory for structural and biological fidelity.

Substitution Risk

Target 3-(2-Aminoethyl)pyridine
Substitute 2-isomer
2-isomer acts primarily as histamine H&sub1; receptor agonist, not an α4β2 nAChR ligand; target engagement differs fundamentally.
Target 3-(2-Aminoethyl)pyridine
Substitute 4-isomer
4-isomer shows markedly different aqueous solubility (~75 g/L) altering formulation and assay reproducibility; logP/pKa profile also diverges.
Target 3-(2-Aminoethyl)pyridine
Substitute 2- or 4-isomer
Coordination mode shifts from bridging (3-position) to chelating or linear bridging; 2D polymer topology may not be replicable with other isomers.

Exobidentate Bridging vs. Chelation in Coordination Polymers

The structural topology of 3-(2-Aminoethyl)pyridine prevents it from chelating a single metal ion, a stark contrast to 2-(2-aminoethyl)pyridine. When reacted with transition metals like Cu(II) or Zn(II), the 2-isomer forms discrete mononuclear complexes via bidentate N,N'-coordination. In contrast, the meta-substitution of the 3-isomer forces a rigid separation between the pyridine and amine nitrogens, compelling it to act as an exobidentate bridging ligand . This 100% shift in coordination behavior drives the assembly of extended 1D, 2D, or 3D coordination polymers rather than isolated complexes [1].

Evidence DimensionCoordination Topology
Target Compound Data100% formation of extended coordination polymers (bridging ligand)
Comparator Or Baseline2-(2-Aminoethyl)pyridine (100% formation of discrete mononuclear chelates)
Quantified DifferenceComplete shift from monomeric chelation to polymeric network propagation
ConditionsMetal-ligand self-assembly in polar solvents with transition metal salts

Buyers synthesizing MOFs or coordination networks must procure the 3-isomer to ensure structural propagation, as the 2-isomer will terminate network growth.

α4β2 nAChR Binding
Head-to-head
3-(2-Aminoethyl)pyridine: Ki = 18 nM Nicotine: Ki ≈ 2 nM (9-fold difference)
Supports distinct binding orientation context for α4β2 nAChR probe development.
Radioligand: [³H]epibatidine; human α4β2 expressed in cell lines.

Nucleophilic Amidation Yields and Steric Availability

For scale-up synthesis of amide-linked active pharmaceutical ingredients (APIs), the primary amine of 3-(2-Aminoethyl)pyridine (pKa ~9.29) offers higher nucleophilic availability compared to its ortho-substituted counterpart. The 2-isomer is prone to intramolecular hydrogen bonding between the primary amine and the adjacent pyridine nitrogen, which reduces the lone pair's reactivity. The 3-isomer lacks this proximity effect, resulting in higher un-catalyzed coupling yields when reacted with acyl chlorides or carboxylic acids . This lack of steric and electronic interference from the pyridine ring streamlines purification and improves overall process mass intensity.

Evidence DimensionFree amine availability for amidation
Target Compound DataUnhindered primary amine, no intramolecular H-bonding
Comparator Or Baseline2-(2-aminoethyl)pyridine (reduced nucleophilicity due to intramolecular H-bonding)
Quantified DifferenceHigher predictable coupling yields and faster reaction kinetics in un-catalyzed amidation
ConditionsStandard amide coupling conditions (e.g., acyl chlorides in dichloromethane)

Process chemists should select the 3-isomer for amide library synthesis to maximize coupling yields and avoid the need for aggressive catalysts required by the sterically hindered 2-isomer.

Physicochemical Profile
Data to verify
logP: -0.03 (target) vs 0.08–1.28 (2-isomer) pKa: 9.29±0.10 (target) vs pK&sub1; 4.24, pK&sub2; 9.78 (2-isomer)
Simpler ionization and higher hydrophilicity support consistent formulation behavior.
Predicted/calculated values; experimental verification recommended.

Salt Formation for Enhanced Handling Stability

As a free base, 3-(2-Aminoethyl)pyridine is an air-sensitive, hygroscopic liquid that complicates precise weighing and long-term storage in industrial settings . However, its dual basic sites allow for the formation of highly stable salts, such as 3-(2-Aminoethyl)pyridine dihydrobromide (CAS 307496-23-7). Converting the liquid free base to the dihydrobromide salt yields a solid material that maintains >98% purity over extended ambient storage, effectively eliminating the moisture degradation and oxidation observed in the free base [1].

Evidence DimensionHandling stability and physical state
Target Compound DataSolid dihydrobromide salt (indefinitely stable under standard inert storage)
Comparator Or Baseline3-(2-Aminoethyl)pyridine free base (hygroscopic, air-sensitive liquid)
Quantified DifferenceTransition from a degradable, moisture-sensitive liquid to a stable, easily weighable solid
ConditionsAmbient storage and standard atmospheric exposure during process handling

Procurement teams should specify the dihydrobromide or dihydrochloride salt forms for bulk inventory to ensure reproducible dosing and minimize degradation-related material loss.

Coordination Geometry
Reported
Distorted octahedral Cd(II) bridging mode 2D corrugated rectangular grid sheets (XRD)
Enables predictable 2D polymer topology not achievable with 2- or 4-isomers.
Structural outcome is qualitative; bridging vs chelating preference context-dependent.

Synthesis of Metal-Organic Frameworks (MOFs)

Directly leveraging its inability to form mononuclear chelates, 3-(2-Aminoethyl)pyridine is ideal for constructing 1D, 2D, and 3D coordination polymers. Its exobidentate bridging capability ensures robust network propagation when combined with transition metals, making it a crucial building block for porous materials used in gas storage and catalysis .

Histamine Receptor Ligand Development

Due to its specific meta-substitution geometry, this compound serves as a precise pharmacophore scaffold for developing histamine receptor ligands. It provides the exact spatial distance between the basic nitrogens required to map target receptor pockets, avoiding the off-target agonism associated with ortho-substituted analogs [1].

High-Yield Amide Library Synthesis

Benefiting from the lack of intramolecular hydrogen bonding, the unhindered primary amine of the 3-isomer makes it an excellent precursor for synthesizing complex amide libraries. It ensures high coupling yields with acyl chlorides or carboxylic acids without the need for specialized catalysts, streamlining the production of pharmaceutical intermediates .

Application Fit Matrix

Application
Selection Property
Validation Focus
α4β2 nAChR probe development and SAR studies
Non-nicotine pharmacophore with distinct binding topology
α4β2 binding assays and SAR panel interpretation
Functionalized N-heterocyclic carbene (NHC) precursor synthesis
3-Position substitution for distinct steric/electronic profile
Catalytic performance screening in cross-coupling or hydrogenation
2D heteronuclear cyanide-bridged coordination polymer construction
Bridging coordination mode enabled by 3-position arrangement
Single-crystal XRD structure determination
Pharmaceutical intermediate for serotonergic agents (e.g., 7-azaserotonin)
Correct regiochemistry for subsequent heterocycle construction
Regioisomeric purity assessment (HPLC/chiral HPLC)

XLogP3

-0.1

LogP

-0.11 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (15.56%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (84.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-(pyridin-3-yl)ethanamine

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